(S)-2-(Pyrrolidin-2-yl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m0/s1 |
InChI Key |
RPWXYSWZGLZUQA-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=CO2 |
Canonical SMILES |
C1CC(NC1)C2=NC=CO2 |
Origin of Product |
United States |
Applications in Asymmetric Catalysis
Role as Chiral Ligands in Transition Metal Catalysis
The efficacy of (S)-2-(pyrrolidin-2-yl)oxazole-type ligands in asymmetric catalysis is rooted in their ability to form stable and stereochemically well-defined complexes with transition metals. These complexes then act as chiral catalysts, capable of discriminating between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For this compound and its analogues, the fundamental design principle involves the strategic placement of stereogenic centers and functional groups to create a highly selective chiral pocket around the metal center.
The performance of these ligands is intricately linked to their structure. Key structural elements that are often modified to tune the catalytic activity and enantioselectivity include:
The Pyrrolidine (B122466) Ring: The inherent chirality of the (S)-pyrrolidine moiety is the primary source of asymmetry. Substituents on the pyrrolidine ring, particularly at the 5-position, can significantly influence the steric environment around the metal center.
The Oxazole (B20620) Ring: The oxazole ring acts as a rigid scaffold and a coordinating element. Modifications to the oxazole ring, such as the introduction of substituents at the 4- or 5-positions, can alter the electronic properties and steric bulk of the ligand.
The Linker: The direct connection between the chiral pyrrolidine and the oxazole ring restricts conformational flexibility, which is often beneficial for achieving high enantioselectivity.
Structure-performance relationship studies have demonstrated that even subtle changes to the ligand architecture can have a profound impact on the outcome of a catalytic reaction. For instance, increasing the steric bulk of substituents on the pyrrolidine or oxazole ring can enhance enantioselectivity by creating a more constrained and selective binding pocket for the substrate.
The enantioselectivity of a catalytic system is governed by the subtle interplay of steric and electronic interactions between the chiral catalyst and the substrate in the transition state. For this compound-type ligands, both of these factors are crucial for effective enantiocontrol.
A systematic investigation of these properties through the synthesis and evaluation of a library of ligands with varied steric and electronic features is essential for optimizing enantioselectivity for a specific catalytic transformation.
The development of modular and efficient synthetic routes is critical for accessing a diverse range of ligands for screening and optimization in asymmetric catalysis. The synthesis of this compound and its derivatives often employs a modular approach, allowing for the facile introduction of various substituents.
A common synthetic strategy involves the coupling of a chiral pyrrolidine-derived building block with a precursor to the oxazole ring. For example, the reaction of L-prolinamide with a suitable electrophile can lead to the formation of the oxazole ring. This modularity allows for the independent variation of both the pyrrolidine and oxazole components, enabling the creation of a library of ligands with diverse steric and electronic properties.
Microwave-assisted synthesis has also been employed to accelerate the synthesis of oxazole derivatives, offering improved yields and shorter reaction times. This accessibility to a wide range of ligand structures is instrumental in the discovery of highly effective catalysts for new and challenging asymmetric transformations.
Catalytic Transformations Mediated by this compound Type Ligands
Ligands based on the this compound scaffold have proven to be effective in a variety of enantioselective catalytic transformations. Their ability to form well-defined chiral environments around different transition metals has led to their successful application in reactions such as hydrogenations and allylic alkylations.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. acs.org Iridium complexes bearing chiral P,N-ligands, such as those derived from the oxazoline (B21484) family, have been particularly successful in the hydrogenation of unfunctionalized olefins. acs.orgnih.govnih.gov While direct data on this compound in this reaction is limited in the provided search results, the closely related phosphine-oxazoline ligands have demonstrated high efficiency and enantioselectivity in the iridium-catalyzed hydrogenation of various olefins. nih.gov The design principles of these ligands often involve creating a rigid backbone to reduce conformational flexibility and a chiral pocket to control the substrate approach. nih.gov For instance, Ir-Biaryl phosphite-oxazoline catalyst libraries have shown a breakthrough in the asymmetric hydrogenation of challenging olefins. acs.org These systems highlight the potential of the oxazoline moiety in designing effective ligands for enantioselective hydrogenation.
Below is a representative data table illustrating the performance of related oxazoline-based ligands in asymmetric hydrogenation.
| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α,β-unsaturated amides | Ir/(S,Sp)-tBu-FcPHOX | High | Excellent |
| 5-arylisoxazolium triflates | Iridium-based catalyst | Good | up to 90% |
| Terminally disubstituted olefins | Ir-phosphite-oxazoline complex | - | up to 99% |
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental C-C bond-forming reaction for the construction of stereogenic centers. nih.gov The this compound scaffold is related to ligands that have been successfully employed in this transformation. For example, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation to establish a stereogenic quaternary center. In these reactions, a chiral ligand directs the nucleophilic attack on a π-allyl palladium intermediate, leading to the formation of one enantiomer in excess.
The choice of ligand is critical for achieving high enantioselectivity. While specific examples with the parent this compound are not detailed in the search results, the general utility of chiral ligands with similar structural motifs is well-established. For instance, in the synthesis of the oxindole (B195798) alkaloid horsfiline, a palladium-catalyzed AAA was used to set the spiro(pyrrolidine-oxindole) stereogenic center. nih.gov This demonstrates the capability of such catalytic systems to control complex stereochemistry.
The following table presents data from representative asymmetric allylic alkylation reactions using related chiral ligands.
| Substrate | Nucleophile | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Benzyloxy imide | - (intramolecular) | Not specified | 81% | 92% |
| (E)-1,3-diphenylallyl acetate | Not specified | Pd/(S)-2-(anilinomethyl)pyrrolidine | - | up to 95% |
| 2-(hydroxymethyl)allyl methyl carbonate | Indoles | Pd/Monophosphoramidites | - | up to 97% |
Enantioselective Conjugate Addition Reactions
While the broader class of chiral pyridine-oxazoline (Pyox) ligands are known to be effective in copper-catalyzed enantioselective conjugate additions, specific data for the application of this compound in this context is not extensively documented in readily available literature. The general principle of these reactions involves the formation of a chiral copper(II) complex that acts as a Lewis acid, activating an α,β-unsaturated carbonyl compound towards nucleophilic attack. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center. For instance, in the conjugate addition of dialkylzinc reagents to enones, the chiral ligand directs the approach of the nucleophile to one of the prochiral faces of the Michael acceptor, leading to the formation of one enantiomer in excess. The efficiency of such reactions is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product.
Hydrosilylation of Ketones
The asymmetric hydrosilylation of prochiral ketones is a powerful method for the synthesis of chiral secondary alcohols. This transformation typically employs a transition metal catalyst, such as rhodium or iridium, complexed with a chiral ligand. The ligand this compound is a potential candidate for inducing enantioselectivity in such reactions. The mechanism generally involves the oxidative addition of a hydrosilane to the metal center, followed by coordination of the ketone. Subsequent migratory insertion of the carbonyl group into the metal-hydride bond and reductive elimination yields the chiral silyl (B83357) ether, which upon hydrolysis affords the enantiomerically enriched alcohol. The steric and electronic properties of the pyrrolidinyl-oxazoline ligand are crucial in differentiating the two prochiral faces of the ketone, thereby controlling the stereochemistry of the product. While the potential is evident, specific and detailed research findings on the use of this compound in the hydrosilylation of ketones, including yields and enantioselectivities for specific substrates like acetophenone, remain to be extensively reported.
Palladium-Catalyzed Asymmetric Acetoxylative Cyclization
A significant application of a derivative of this compound, specifically the adamantyl-substituted version ((S)-Ad-Pyox), has been demonstrated in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered malononitriles. This reaction provides a direct route to multifunctionalized nitriles bearing α-all-carbon quaternary stereocenters with high levels of enantiocontrol.
The reaction cascade involves an intermolecular trans-acetoxypalladation, a desymmetric cyclization which is the enantio-determining step, and a subsequent acyl transfer. The chiral ligand, in conjunction with a palladium(II) catalyst, orchestrates the stereoselective insertion of a vinyl-palladium(II) species into one of the two cyano groups. The process has been shown to have a broad substrate scope, tolerating various substituents on the aromatic ring of the alkyne-tethered malononitrile (B47326) and accommodating a range of carboxylic acids.
Detailed research findings have shown that the choice of ligand is critical for achieving high enantioselectivity. The use of the (S)-Ad-Pyox ligand in combination with Pd(TFA)2 and p-benzoquinone (BQ) as an oxidant provided optimal results. The reaction conditions, including the solvent and the equivalents of the carboxylic acid, were also found to significantly influence the yield and enantiomeric ratio.
Table 1: Palladium-Catalyzed Asymmetric Acetoxylative Cyclization of Alkyne-Tethered Malononitriles with Benzoic Acid using (S)-Ad-Pyox Ligand
| Entry | Substrate (R) | Product | Yield (%) | er |
| 1 | H | 3aa | 63 | 94.5:5.5 |
| 2 | o-Me | 3ba | 65 | 91:9 |
| 3 | m-Me | 3ca | 68 | 94:6 |
| 4 | p-Me | 3da | 72 | 94:6 |
| 5 | p-OMe | 3ea | 75 | 93:7 |
| 6 | p-F | 3fa | 60 | 95:5 |
| 7 | p-Cl | 3ga | 70 | 96:4 |
| 8 | p-Br | 3ha | 71 | 96.5:3.5 |
| 9 | Naphthyl | 3ia | 55 | 93:7 |
Reaction conditions: Substrate (0.10 mmol), benzoic acid (0.70 mmol), Pd(TFA)2 (10 mol%), (S)-Ad-Pyox (11 mol%), BQ (50 mol%) in toluene (B28343) at 60 °C for 72 h. er = enantiomeric ratio.
Other Chiral Induction Applications in Stereoselective Organic Synthesis
Beyond the specific reactions detailed above, the structural motif of this compound suggests its potential utility in a wider range of asymmetric transformations. Chiral oxazoline-containing ligands have been successfully employed in various other stereoselective reactions, and by extension, this compound could be a viable ligand in these domains. Such applications could include:
Asymmetric Diels-Alder Reactions: Acting as a chiral Lewis acid catalyst in complexation with a metal, it could control the facial selectivity of the dienophile's approach to the diene.
Asymmetric Aldol (B89426) Reactions: It could be utilized to create a chiral environment around a metal enolate, directing the stereoselective addition to an aldehyde.
Asymmetric Allylic Alkylation: In palladium-catalyzed allylic alkylation reactions, it could influence the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.
However, at present, specific and comprehensive research demonstrating the successful application of this compound in these and other stereoselective organic syntheses is not widely available in the scientific literature. Further investigation is required to explore the full potential of this chiral ligand in these areas.
Applications As Chiral Building Blocks in Complex Organic Synthesis
Construction of Elaborated Molecular Architectures
The rigid oxazole (B20620) ring and the chiral pyrrolidine (B122466) unit of (S)-2-(pyrrolidin-2-yl)oxazole provide a defined spatial orientation, which is instrumental in the construction of complex molecular frameworks. This compound serves as a foundational element upon which intricate structures can be built with a high degree of stereocontrol. The synthesis of natural products, for instance, often requires the assembly of multiple chiral centers, and this compound can introduce a key stereogenic element early in a synthetic sequence.
The oxazole moiety can participate in a variety of chemical transformations, including cycloaddition reactions and metal-catalyzed cross-coupling reactions, allowing for the extension and elaboration of the molecular structure. pitt.edu For example, the nitrogen and oxygen atoms within the oxazole ring can act as ligands for metal catalysts, directing the stereochemical outcome of subsequent reactions. This directing effect is a powerful tool for chemists aiming to build complex, multi-ring systems with specific stereochemistry.
Furthermore, the pyrrolidine ring can be readily functionalized at the nitrogen atom, providing a handle for attaching other molecular fragments or for modulating the steric and electronic properties of the molecule as a whole. This adaptability allows for the creation of a diverse library of compounds from a single chiral precursor. The inherent chirality of the pyrrolidine ring, originating from the (S)-configuration at the 2-position, is effectively transferred throughout the synthetic sequence, ensuring the enantiopurity of the final product.
Precursors for Advanced Synthetic Targets and Chemical Scaffolds
This compound is not only a building block but also a valuable precursor for a range of advanced synthetic targets and novel chemical scaffolds. nih.govmdpi.com The pyrrolidine ring, a common motif in many biologically active compounds, can be modified or incorporated into larger ring systems. nih.gov Similarly, the oxazole ring is a key structural feature in numerous natural products and pharmacologically active molecules. nih.govrsc.org
The versatility of this compound allows for its transformation into a variety of other functional groups and heterocyclic systems. For example, the oxazole ring can be cleaved under specific conditions to reveal an amino acid or a peptide fragment, making it a masked equivalent of these important biomolecules. This strategy is particularly useful in multi-step syntheses where the direct use of a sensitive functional group might be problematic.
Moreover, the combination of the pyrrolidine and oxazole rings in a single molecule provides a unique scaffold for the development of new classes of ligands for asymmetric catalysis. mdpi.com The nitrogen atoms in both rings can coordinate to metal centers, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical reactions. The development of such catalysts is a major focus of modern organic synthesis, and this compound offers a promising starting point for the design of novel and efficient catalytic systems.
| Synthetic Target/Scaffold | Role of this compound | Key Transformations |
| Chiral Ligands | Provides a rigid, chiral backbone for catalyst design. | N-functionalization of the pyrrolidine ring, modification of the oxazole moiety. |
| Natural Product Analogs | Serves as a key chiral fragment for total synthesis. | Elaboration of the pyrrolidine and oxazole rings through various organic reactions. |
| Novel Heterocyclic Systems | Acts as a template for the construction of more complex ring systems. | Ring-opening and ring-transformation reactions of the oxazole moiety. |
Design and Synthesis of Oxazole-Containing Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of heterocyclic rings like oxazole into a peptide backbone is a common strategy for creating peptidomimetics. uri.edu this compound serves as an excellent building block for this purpose, as it can be viewed as a constrained analog of the amino acid proline.
The oxazole ring introduces conformational rigidity into the peptide chain, which can help to lock the molecule into a specific bioactive conformation. nih.gov This pre-organization can lead to higher binding affinities for biological targets. Furthermore, the oxazole ring is more resistant to enzymatic degradation than a standard peptide bond, which contributes to a longer biological half-life.
The synthesis of oxazole-containing peptidomimetics using this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The pyrrolidine nitrogen can be coupled to the C-terminus of a growing peptide chain, while the oxazole ring can be further functionalized or left as a terminal group. This approach allows for the systematic variation of the peptide sequence and the incorporation of the oxazole moiety at specific positions to probe structure-activity relationships.
| Peptidomimetic Feature | Contribution of this compound |
| Conformational Constraint | The rigid oxazole ring restricts the flexibility of the peptide backbone. |
| Enzymatic Stability | The oxazole ring is resistant to cleavage by proteases. |
| Structural Diversity | The pyrrolidine and oxazole rings can be readily functionalized. |
Mechanistic and Theoretical Investigations
Reaction Mechanism Elucidation in Synthetic Routes and Catalysis
The synthesis of (S)-2-(pyrrolidin-2-yl)oxazoles, inspired by naturally occurring oxazole-containing peptidomimetics, has been achieved through a multi-step approach starting from L-Boc-proline. researchgate.net A key step in the synthetic route is the cyclization of an aldehyde intermediate, specifically 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides, to form the oxazole (B20620) ring. researchgate.net This transformation is typically accomplished under Appel reaction conditions. researchgate.net
The mechanism of this key cyclization involves the in-situ generation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). This reagent then activates the amide carbonyl group of the precursor, facilitating an intramolecular nucleophilic attack by the enol or enolate form of the adjacent ketone. Subsequent elimination steps lead to the formation of the stable aromatic oxazole ring. The stereochemistry of the starting material, L-proline, is retained throughout the process, yielding the target compound with high enantiomeric excess (>98% ee). researchgate.net This synthetic strategy has proven to be scalable, allowing for the production of gram quantities of the final product. researchgate.net
Alternative synthetic approaches can also be conceptualized, such as one-pot reactions or microwave-assisted synthesis, which are known methods for constructing oxazole rings. evitachem.com These methods typically involve the condensation and cyclization of precursors that provide the necessary carbon and heteroatoms for the oxazole core. evitachem.com
Computational Chemistry Studies
While computational chemistry is a powerful tool for investigating molecular properties, specific computational studies focusing solely on (S)-2-(pyrrolidin-2-yl)oxazole are not extensively detailed in the available literature. However, the principles of these techniques are widely applied to related pyrrolidine (B122466) and oxazole-containing molecules, providing a framework for how this compound could be analyzed. nih.govirjweb.com
Molecular modeling and docking are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a protein or in a metal complex. For heterocyclic compounds containing pyrrolidine or oxazole moieties, docking studies are routinely used to understand their potential as inhibitors of enzymes like acetylcholinesterase or cyclooxygenase (COX). nih.govnih.gov Such studies for this compound would involve generating a 3D model of the molecule and computationally placing it into the binding site of a target receptor. The resulting binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would offer insights into its potential biological activity. nih.gov
Table 1: Representative Intermolecular Interactions in Ligand Docking
| Interaction Type | Description | Potential Residues Involved |
|---|---|---|
| Hydrogen Bonding | Donation or acceptance of a hydrogen atom between the ligand and receptor. | Ser, Thr, Tyr, Asn, Gln, His, Arg, Asp, Glu |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| π-π Stacking | Stacking interactions between aromatic rings of the ligand and receptor. | Phe, Tyr, Trp, His |
| Ionic Interactions | Electrostatic attraction between oppositely charged groups. | Arg, Lys, Asp, Glu |
This table represents common interactions observed in molecular docking studies of heterocyclic compounds and is a hypothetical representation for this compound.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.com For an oxazole derivative, DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. irjweb.comnih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. irjweb.com For this compound, DFT would elucidate how the pyrrolidine ring's electron-donating nature influences the electronic properties and reactivity of the attached oxazole ring.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of the conformational flexibility of molecules and the stability of ligand-receptor complexes. nih.govacs.org An MD simulation of this compound, either in a solvent or bound to a target protein, would track the movements of each atom based on a force field. nih.gov This analysis can reveal stable binding modes, the role of solvent molecules, and conformational changes that occur upon binding. nih.gov Key parameters such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the system throughout the simulation. nih.gov
Structure Activity Relationship Sar Studies in Chemical Biology and Material Science
Impact of Structural Modifications on Chemical Reactivity and Catalytic Efficiency
The catalytic performance of ligands based on the pyrrolidinyl-heterocycle framework is highly sensitive to structural modifications on either the pyrrolidine (B122466) or the oxazole (B20620)/oxazoline (B21484) moiety. These changes can influence the steric and electronic environment of the catalytic center, thereby altering both activity and stereoselectivity.
The pyrrolidine ring's conformation and the nature of its substituents are known to be critical. Modifications to the pyrrolidine ring, particularly at the C2 position, have been a primary strategy to overcome challenges like poor solubility in organic solvents and to enhance enantioselectivity in organocatalyzed reactions. mdpi.com The nitrogen atom of the pyrrolidine confers basicity and nucleophilicity, properties that can be tuned by the introduction of substituents that alter its electronic character. nih.gov
In the context of metal-catalyzed reactions, the oxazole or its reduced form, oxazoline, acts as a coordinating N-donor ligand. mdpi.com Studies on analogous oxazole-oxazoline ligands used in vanadium-catalyzed polymerization demonstrate a clear link between structural changes and catalytic output. The position of even a simple methyl substituent on the heterocyclic rings can significantly impact catalytic activity. For instance, in the ethylene-norbornene copolymerization reaction, a methyl group at the 5-position of the oxazole ring was found to increase catalyst activity by imposing a steric hindrance that prevents co-planarity between the two heterocyclic rings. mdpi.com In contrast, substitution on the oxazoline ring reduced the catalyst's effectiveness. mdpi.com
This principle is illustrated in the performance of different vanadium catalysts (L1-V, L2-V, L3-V) featuring methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands.
| Catalyst ID | Ligand Structure | Position of Methyl Group | Impact on Ligand Geometry | Catalytic Activity (kgPE/molV·h) |
|---|---|---|---|---|
| L1-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 2-position of oxazole | Baseline | 4050 |
| L2-V | 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 4-position of oxazoline | Reduces catalyst activity | 3150 |
| L3-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | 5-position of oxazole | Imposes steric hindrance, prevents co-planarity | 4800 |
Elucidation of Molecular Interactions with Biological Targets (Focus on Chemical Mechanisms, not Pharmacological Efficacy)
The specific way a molecule like (S)-2-(Pyrrolidin-2-yl)oxazole or its derivatives interacts with biological targets is governed by a complex array of weak intermolecular forces. nih.gov While detailed studies on this specific compound's interactions with biological macromolecules are not widely documented, the chemical principles can be understood by examining its constituent parts and related structures.
The pyrrolidine moiety contributes crucial three-dimensionality and stereochemistry. nih.gov Its non-planar, puckered structure allows it to fit into hydrophobic pockets of enzymes in ways that a flat aromatic ring cannot. nih.gov Molecular docking studies of related pyrrolidine-containing inhibitors have demonstrated the importance of this 3D structure for effective binding. nih.gov For example, in studies of inhibitors for the human protein farnesyltransferase (FTase), triazine-pyrrolidine-2-thione derivatives showed significantly better activity than analogues where the pyrrolidine was replaced by a planar oxazole ring. nih.gov The secondary amine of the pyrrolidine ring can also act as a hydrogen bond donor, forming a key directional interaction to anchor the molecule within a binding site.
Therefore, the combination of the planar, aromatic oxazole and the chiral, saturated pyrrolidine in one molecule creates a scaffold with the potential for multi-point interactions: hydrogen bonding via the pyrrolidine N-H, hydrophobic interactions from the pyrrolidine's aliphatic carbons, and π-stacking or other electronic interactions involving the oxazole ring.
Development of Functional Derivatives for Specific Chemical Applications
The this compound scaffold is a building block for creating more complex, functional molecules tailored for specific applications in asymmetric synthesis and material science. The development of these derivatives often involves modifying the scaffold to fine-tune its steric and electronic properties or to attach it to other functional units.
A prime application is in the field of asymmetric catalysis, where libraries of related pyrrolidine-oxazoline (PyOx) ligands have been synthesized to find the optimal catalyst for a given reaction. For example, a series of nine distinct pyrrolidine-oxazoline ligands was efficiently prepared from chiral amino alcohols and proline to serve as catalysts in the asymmetric transfer hydrogenation of ketones. kcl.ac.uk This approach allows for systematic screening to optimize reaction conditions and enantioselectivity.
In material science, functional derivatives are developed to act as ligands that can control the outcome of polymerization reactions, thereby influencing the properties of the resulting polymer. The development of methyl-substituted oxazole-oxazoline ligands for vanadium catalysts is a clear example. mdpi.com By strategically placing methyl groups on the ligand, researchers could modulate the catalyst's activity and, consequently, the microstructure of ethylene-norbornene copolymers, which are advanced materials with specific, projectable properties. mdpi.com
More advanced "next-generation" derivatives have been developed by attaching the core scaffold to other functional molecules. For instance, siloxane-substituted oxazoline ferrocenes have been created as highly effective and tunable ligands. mdpi.com These sophisticated derivatives have shown exceptional performance in mechanistically diverse transformations, such as the copper-catalyzed [3 + 2] 1,3-dipolar cycloaddition of azomethine ylides, which is used to synthesize a variety of chiral poly-substituted pyrrolidine derivatives. mdpi.com The introduction of the siloxane group enhances the ligand's properties and can aid in catalyst recovery, addressing key challenges in sustainable chemistry. mdpi.com
Future Research Directions and Emerging Opportunities
Advancement of Novel and Sustainable Synthetic Methodologies
The classical synthesis of chiral oxazolines, including (S)-2-(pyrrolidin-2-yl)oxazole, typically relies on the condensation of chiral amino alcohols with carboxylic acid derivatives. lnpu.edu.cn Although effective, this approach can be limited by the availability of the chiral starting materials and may involve multiple synthetic steps. lnpu.edu.cn Future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas for advancement include:
Catalytic Asymmetric Synthesis: A significant goal is to move beyond stoichiometric chiral precursors and develop direct catalytic asymmetric methods for constructing the chiral oxazoline (B21484) core. This could involve transition-metal catalysis or organocatalysis to create the desired stereocenter in a more efficient manner. lnpu.edu.cn
Green Chemistry Approaches: The integration of green chemistry principles is paramount for sustainable chemical production. For oxazoline synthesis, this includes the use of microwave-assisted protocols to accelerate reaction times and improve yields, often under solvent-free conditions. rsc.orgnih.gov The exploration of eco-friendly solvents, such as ionic liquids, and the development of recyclable heterogeneous catalysts are also promising research directions. nih.govsemanticscholar.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing the synthesis of this compound and its derivatives for flow reactors could enable more efficient and safer large-scale production.
| Synthetic Advancement | Principle | Potential Advantages |
| Direct Asymmetric Catalysis | Creation of chirality using catalytic amounts of a chiral catalyst rather than stoichiometric chiral starting materials. lnpu.edu.cn | Increased efficiency, reduced reliance on limited chiral pool materials. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat reactions. rsc.org | Reduced reaction times, higher yields, potential for solvent-free reactions. nih.gov |
| Heterogeneous Catalysis | Immobilization of catalysts on solid supports. researchgate.net | Ease of catalyst separation and recycling, improved sustainability. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Enhanced safety, improved scalability, precise control over reaction parameters. |
Expansion of Asymmetric Catalytic Applications to New Chemical Transformations
Ligands based on the this compound framework have been extensively used in a variety of metal-catalyzed enantioselective reactions. nih.gov However, the full potential of these ligands is yet to be realized. Future work will focus on applying these catalysts to a wider range of challenging and novel chemical transformations.
Emerging opportunities include:
First-Row Transition Metal Catalysis: There is a growing emphasis on replacing precious second- and third-row transition metals (like palladium, rhodium, and iridium) with more abundant and less toxic first-row metals such as iron, copper, and nickel. rsc.orgmdpi.com Developing this compound-based ligand systems that are effective for these metals is a key area for sustainable catalysis.
Photoredox and Radical Reactions: The intersection of asymmetric catalysis with photoredox and radical chemistry is a burgeoning field. Designing chiral ligands that can operate effectively in these open-shell transformations would unlock new synthetic pathways for creating complex chiral molecules. nih.gov
Novel Reaction Discovery: Efforts are ongoing to discover entirely new asymmetric reactions catalyzed by complexes of these ligands. This includes developing novel cascade reactions that can build molecular complexity rapidly and efficiently from simple starting materials. lnpu.edu.cn The modification of the ligand backbone, for instance by introducing siloxane substituents, has shown promise in creating next-generation catalysts with superior performance. mdpi.com
Deeper Exploration of Molecular Recognition and Interactions
The distinct three-dimensional structure of this compound makes it an intriguing candidate for applications beyond catalysis, particularly in the field of molecular recognition. The strategic arrangement of its heteroatoms provides sites for hydrogen bonding and metal coordination, which can be exploited for selective binding to other molecules.
Future research in this area could involve:
Biomolecular Recognition: Oxazole- and pyridine-based ligands have shown the ability to interact with nucleic acid structures like DNA and G-quadruplexes. researchgate.netnih.gov Future studies could explore the potential of this compound derivatives as probes or therapeutic agents that target specific biological macromolecules. The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds, further suggesting its potential in drug design. nih.gov
Chiral Sensing and Separation: The enantioselective binding properties of this scaffold could be harnessed to develop sensors for the detection of specific enantiomers or for use as chiral selectors in separation science (e.g., in chromatography).
Supramolecular Chemistry: Incorporating the this compound unit into larger, more complex supramolecular architectures could lead to the development of novel functional materials with unique host-guest properties.
| Application Area | Principle of Recognition | Potential Goal |
| Biomolecular Targeting | Selective non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets like DNA or proteins. researchgate.netnih.gov | Development of new therapeutic agents or diagnostic probes. nih.gov |
| Chiral Sensing | Enantioselective binding to a target molecule, leading to a measurable signal (e.g., fluorescence change). | Quantitative detection of specific enantiomers in complex mixtures. |
| Supramolecular Assembly | Use as a chiral building block to direct the formation of well-defined, complex structures. | Creation of new materials with applications in catalysis, separation, or electronics. |
Integration of Advanced Computational Methods for Predictive Design
The advancement of computational chemistry provides powerful tools for accelerating the discovery and optimization of new catalysts and functional molecules. Integrating these methods into the research and development of this compound derivatives is a significant opportunity.
Key computational approaches include:
Ligand Design and Optimization: Computational modeling can be used to design novel ligands with enhanced catalytic activity or selectivity. By simulating the transition states of catalytic reactions, researchers can gain insights into the factors that control enantioselectivity and rationally modify the ligand structure to improve performance. nih.gov
Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to build models that predict the biological activity or physical properties of new derivatives. jcchems.comsemanticscholar.org This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are invaluable for elucidating complex reaction mechanisms. A deeper understanding of the catalytic cycle and the roles of the ligand and metal can guide the development of more efficient catalytic systems.
The synergistic combination of these future research directions—from sustainable synthesis and expanded catalytic applications to molecular recognition and predictive computational design—will undoubtedly cement the importance of the this compound scaffold in modern chemistry.
Q & A
Q. What are the established synthetic routes for (S)-2-(Pyrrolidin-2-yl)oxazole, and how can purity be optimized?
A bio-inspired synthesis approach involves cyclization of proline-derived precursors under mild acidic conditions. For example, this compound dihydrochloride is synthesized via condensation of (S)-pyrrolidine-2-carboxylic acid derivatives with hydroxylamine, followed by cyclization using HCl/EtOH. Yields typically range from 76% to 85%, with purity enhanced via recrystallization from ethanol/water mixtures. Characterization includes melting point analysis (e.g., 167–169°C for the dihydrochloride salt) and NMR spectroscopy .
Q. What standard analytical techniques are used to characterize this compound?
- NMR spectroscopy : Confirms regiochemistry and enantiomeric purity, with distinct signals for the oxazole ring (δ 7.5–8.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm).
- HPLC : Validates purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions (e.g., decomposition above 160°C for hydrochloride salts) .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a chiral building block for bioactive molecules. Its oxazole-pyrrolidine scaffold is leveraged in designing protease inhibitors, antimicrobial agents, and ligands for G-protein-coupled receptors (GPCRs). The chloromethyl or hydroxymethyl derivatives (similar to 2-(Chloromethyl)oxazole) enable further functionalization via nucleophilic substitution .
Q. How should researchers handle this compound in the laboratory?
Follow general safety protocols for heterocyclic amines: use gloves, goggles, and fume hoods. In case of skin contact, wash thoroughly with water and consult a physician. Store in airtight containers at 2–8°C to prevent hydrolysis of the oxazole ring. Safety data for analogous pyrrolidine compounds recommend avoiding inhalation and direct exposure to heat .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
Use chiral auxiliaries or catalysts derived from (S)-proline to maintain stereochemistry. Asymmetric induction during cyclization can be monitored via polarimetry or chiral HPLC. X-ray crystallography (e.g., CCDC-1570445 data) provides definitive confirmation of absolute configuration .
Q. What strategies resolve contradictions in reported biological activities of oxazole-pyrrolidine derivatives?
Discrepancies may arise from variations in substituent positioning (e.g., 4-alkyl vs. 4-aryl groups) or salt forms. Systematic SAR studies should compare dihydrochloride salts (e.g., 4a–4e·2HCl) against free bases. Use in vitro assays (e.g., enzyme inhibition) with standardized protocols (e.g., FINER criteria for experimental design) ensures reproducibility .
Q. How can computational modeling enhance the design of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or proteases. Density Functional Theory (DFT) calculations optimize electronic properties of substituents (e.g., electron-withdrawing groups at the 4-position) to improve metabolic stability .
Q. What advanced techniques elucidate the mechanism of oxazole-pyrrolidine interactions in biological systems?
- Isotopic labeling : Incorporate ²H or ¹³C into the pyrrolidine ring to track metabolic pathways via LC-MS.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors like dopamine D2.
- Cryo-EM : Resolves structural interactions of the compound with large macromolecular complexes .
Q. How does the oxazole ring’s electronic profile influence reactivity in cross-coupling reactions?
The oxazole’s electron-deficient nature facilitates Suzuki-Miyaura couplings at the 4-position. For example, palladium-catalyzed coupling with aryl boronic acids proceeds efficiently (70–90% yield) under inert conditions. Monitor regioselectivity using ¹H-¹³C HSQC NMR to confirm bond formation .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
Scaling requires optimizing solvent systems (e.g., switching from ethanol to acetonitrile for higher yields) and avoiding exothermic side reactions. Continuous-flow reactors improve heat dissipation and reduce racemization. Process analytical technology (PAT) tools like inline FTIR ensure real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
